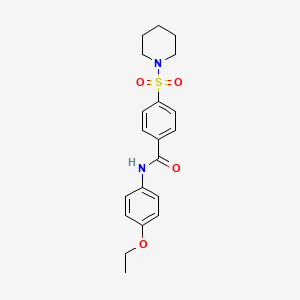

N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

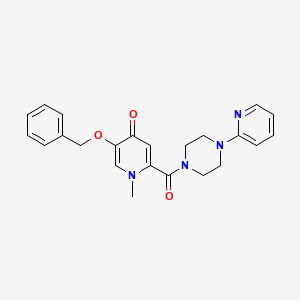

“N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides . The compound also has an ethoxyphenyl group, which is found in various therapeutic agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds are often synthesized through various organic reactions. For instance, N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .科学的研究の応用

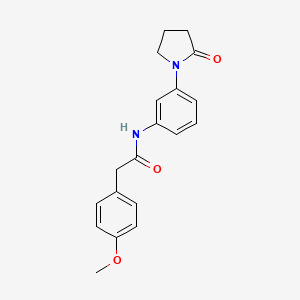

Radiolabeled Compounds for Neurotransmission Studies

The compound [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, serves as a 5-HT1A antagonist used in positron emission tomography (PET) to study the serotonergic neurotransmission system. This compound's development and application in PET imaging provide valuable insights into the functioning of serotonin receptors in the brain, aiding in the understanding of various neurological conditions (Plenevaux et al., 2000).

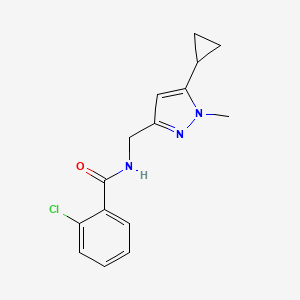

Identification and Characterization of Drug Impurities

In the pharmaceutical industry, the identification and characterization of impurities are crucial for drug safety and efficacy. A study by Kancherla et al. (2018) on Repaglinide, an anti-diabetic drug, detected seven unknown impurities, including derivatives of piperidin-1-yl benzamide. These impurities were isolated, and their chemical structures were elucidated using advanced analytical techniques, highlighting the importance of thorough impurity profiling in drug development (Kancherla et al., 2018).

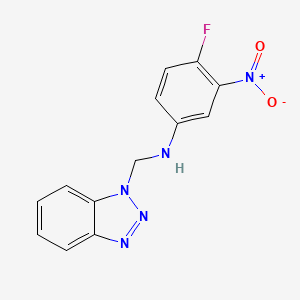

Anticancer Research

The exploration of novel chemical compounds for anticancer therapy is a significant area of scientific research. The study by Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, including piperidin-1-ylsulfonyl benzamide derivatives, against hepatic cancer cell lines. These compounds showed variable cytotoxicity, with some demonstrating significant potential as anticancer agents, illustrating the role of synthetic chemistry in developing new therapeutic options for cancer treatment (Eldeeb et al., 2022).

Sigma Receptor Studies for Breast Cancer Imaging

Sigma receptors are a target for imaging agents in cancer diagnosis. The use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans demonstrates the application of piperidin-1-ylsulfonyl benzamide derivatives in developing new imaging tools for cancer diagnosis, offering a noninvasive method to assess tumor proliferation (Caveliers et al., 2002).

Synthesis and Evaluation of Prokinetic Agents

The research on Cinitapride and related benzimidazole derivatives highlights the synthesis and biological evaluation of new compounds for potential prokinetic activity, an essential aspect of gastrointestinal disorder treatments. These studies show the application of N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide derivatives in synthesizing agents that could simulate gastrointestinal motility, contributing to the development of treatments for digestive disorders (Srinivasulu et al., 2005).

Safety And Hazards

特性

IUPAC Name |

N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-26-18-10-8-17(9-11-18)21-20(23)16-6-12-19(13-7-16)27(24,25)22-14-4-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLOMZCYEVVRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)

![(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2983582.png)

![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)